molecular formula C14H13BrO3S B7613376 (2-Bromophenyl) 3,4-dimethylbenzenesulfonate

(2-Bromophenyl) 3,4-dimethylbenzenesulfonate

Cat. No.: B7613376
M. Wt: 341.22 g/mol
InChI Key: NBMPUTJEYMOPTA-UHFFFAOYSA-N
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Description

(2-Bromophenyl) 3,4-dimethylbenzenesulfonate is an organic compound that features a brominated phenyl group attached to a dimethylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl) 3,4-dimethylbenzenesulfonate typically involves the reaction of 2-bromophenol with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-Bromophenol+3,4-Dimethylbenzenesulfonyl chloride(2-Bromophenyl) 3,4-dimethylbenzenesulfonate+HCl\text{2-Bromophenol} + \text{3,4-Dimethylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Bromophenol+3,4-Dimethylbenzenesulfonyl chloride→(2-Bromophenyl) 3,4-dimethylbenzenesulfonate+HCl

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene.

Types of Reactions:

    Substitution Reactions: The bromine atom in the 2-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in organic synthesis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling reactions.

Major Products: The major products depend on the specific reactions and reagents used. For example, nucleophilic substitution with methoxide yields methoxy-substituted derivatives, while Suzuki-Miyaura coupling produces biaryl compounds.

Scientific Research Applications

(2-Bromophenyl) 3,4-dimethylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of (2-Bromophenyl) 3,4-dimethylbenzenesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can act as a leaving group in substitution reactions, while the sulfonate group can stabilize intermediates through resonance. These properties make it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

  • (2-Bromophenyl) 2,4-dimethylbenzenesulfonate
  • (2-Bromophenyl) 2,5-dimethylbenzenesulfonate
  • (2-Bromophenyl) 2,6-dimethylbenzenesulfonate

Comparison: Compared to its analogs, (2-Bromophenyl) 3,4-dimethylbenzenesulfonate is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the physical and chemical properties, making it suitable for specific applications where its analogs may not be as effective.

Properties

IUPAC Name

(2-bromophenyl) 3,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3S/c1-10-7-8-12(9-11(10)2)19(16,17)18-14-6-4-3-5-13(14)15/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMPUTJEYMOPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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